2-AMINO-5-(4-CARBOXY-3-FLUOROPHENYL)NICOTINIC ACID
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-5-(4-carboxy-3-fluorophenyl)nicotinic acid is an organic compound that belongs to the class of nicotinic acids. This compound is characterized by the presence of an amino group at the 2-position, a carboxy group at the 5-position, and a fluorophenyl group at the 4-position of the nicotinic acid ring. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-5-(4-carboxy-3-fluorophenyl)nicotinic acid can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely used transition metal-catalyzed carbon-carbon bond-forming reaction. This reaction typically employs boronic acids or esters as reagents and palladium catalysts under mild and functional group-tolerant conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale Suzuki-Miyaura coupling reactions. The choice of boron reagents and reaction conditions can be optimized to achieve high yields and purity of the desired product. The process may also include purification steps such as recrystallization or chromatography to ensure the quality of the final compound.
Chemical Reactions Analysis
Types of Reactions
2-Amino-5-(4-carboxy-3-fluorophenyl)nicotinic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxy group to an alcohol or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the amino or carboxy groups, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or other reduced derivatives. Substitution reactions can lead to a variety of substituted nicotinic acid derivatives.
Scientific Research Applications
2-Amino-5-(4-carboxy-3-fluorophenyl)nicotinic acid has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-amino-5-(4-carboxy-3-fluorophenyl)nicotinic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
5-(4-Carboxy-3-fluorophenyl)nicotinic acid: Similar structure but lacks the amino group at the 2-position.
2-Fluoro-4-(trifluoromethyl)nicotinic acid: Contains a trifluoromethyl group instead of a carboxy group.
Uniqueness
2-Amino-5-(4-carboxy-3-fluorophenyl)nicotinic acid is unique due to the presence of both an amino group and a fluorophenyl group on the nicotinic acid ring. This unique combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
2-amino-5-(4-carboxy-3-fluorophenyl)pyridine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9FN2O4/c14-10-4-6(1-2-8(10)12(17)18)7-3-9(13(19)20)11(15)16-5-7/h1-5H,(H2,15,16)(H,17,18)(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZDWFTJSRRKYOH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC(=C(N=C2)N)C(=O)O)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9FN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70687882 |
Source
|
Record name | 2-Amino-5-(4-carboxy-3-fluorophenyl)pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70687882 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1258609-92-5 |
Source
|
Record name | 2-Amino-5-(4-carboxy-3-fluorophenyl)pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70687882 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.